molecular formula C37H55N9O17 B3020566 (4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 2247753-10-0

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No. B3020566
CAS RN: 2247753-10-0
M. Wt: 897.893
InChI Key: GXNVUPVJPFTBLU-SXGYBMSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C37H55N9O17 and its molecular weight is 897.893. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Opening and Amidation

The compound undergoes ring opening and simultaneous amidation when reacted with ethylamine and ethanolamine. This process results in enantiomerically pure pyrrolidine derivatives. The transformation involves an anionoid transformation, where enamine–imine rearrangement followed by stereoselective protonation occurs, leading to the formation of pyrrolidine derivatives with potential applications in organic synthesis and medicinal chemistry (Valiullina et al., 2020).

Conformational Control in Peptidomimetics

The stereochemistry of proline peptide bonds in benzyl derivatives of the compound shows exclusive trans conformation, contributing to the development of conformationally tailored templates. These templates are useful in the design of peptidomimetics, specifically RGD mimetics that possess antagonistic activity at the platelet fibrinogen receptor. This conformational control plays a critical role in drug design and development, enhancing the activity and selectivity of therapeutic agents (Štefanić et al., 2004).

Aurora Kinase Inhibition

Compounds derived from the given chemical structure may act as inhibitors of Aurora A kinase, suggesting potential utility in cancer treatment. The inhibition of Aurora A kinase is a promising approach in targeted cancer therapy, highlighting the relevance of such compounds in developing new anticancer agents (ロバート ヘンリー,ジェームズ, 2006).

Facile Synthesis of Key Amino Acids

The compound serves as a precursor in the facile synthesis of key amino acids like AHMHA and AHPBA, which are stereoselectively prepared from derivatives of the given compound. These amino acids are critical components in natural products such as amastatin and bestatin, which have applications in biochemistry and pharmacology (Ishibuchi et al., 1992).

Influence on Proline Peptide Bond Isomerization

The chirality of the acyl moiety preceding proline in molecules derived from the compound can significantly influence the cis/trans ratio of the proline peptide bond. This finding provides insight into the design of peptidomimetics and peptide synthesis, where controlling the conformation of the peptide bond is crucial for biological activity and stability (Breznik et al., 2001).

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H55N9O17/c1-17-10-12-39-29(17)35(60)40-11-4-3-6-21(43-30(55)19(38)14-26(49)50)36(61)46-13-5-7-24(46)34(59)45-23(16-28(53)54)33(58)42-20(8-9-25(47)48)31(56)44-22(15-27(51)52)32(57)41-18(2)37(62)63/h12,17-24,29H,3-11,13-16,38H2,1-2H3,(H,40,60)(H,41,57)(H,42,58)(H,43,55)(H,44,56)(H,45,59)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,62,63)/t17-,18+,19+,20+,21+,22+,23+,24+,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNVUPVJPFTBLU-SXGYBMSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=NC1C(=O)NCCCCC(C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC=N[C@H]1C(=O)NCCCC[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H55N9O17
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

897.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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